Cas no 36149-01-6 (2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid)

2-ヒドロキシ-4-(3-ヒドロキシ-5-メチルフェノキシ)-6-メチル安息香酸は、高度に機能化された芳香族化合物であり、2つのヒドロキシル基とメチル基を有するベンゼン環がエーテル結合を介して連結された特異な構造を特徴とします。この化合物は医薬品中間体や有機合成化学において重要な役割を果たし、特にポリフェノール系化合物の合成前駆体としての応用が期待されます。分子内に複数の反応性官能基を有するため、選択的修飾が可能であり、創薬研究分野での分子設計における柔軟性が優れています。また、適度な極性と溶解性を示し、有機溶媒中での取り扱いが比較的容易である点も利点です。

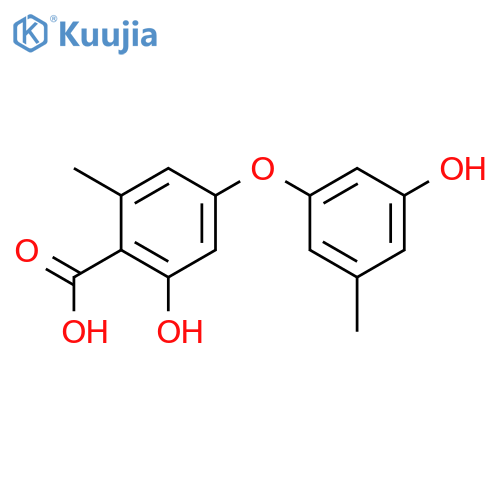

36149-01-6 structure

商品名:2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid

- C-10-deoxy derivative of gerfelin

- Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-

- C-10-deoxy gerfelin

- 36149-01-6

- SCHEMBL16431698

- HY-137929

- C10-deoxy derivative of gerfelin

- NCGC00380115-01_C15H14O5_2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid

- Deoxygerfelin

- DTXSID50635881

- 10-deoxygerfelin

- C-10-deoxygerfelin

- CHEBI:64412

- Q27133268

- ACon0_000597

- 4-carboxy-5,5'-dihydroxy-3,3'-dimethyldiphenylether

- C10-deoxygerfelin

- C10-deoxy gerfelin

- NCGC00380115-01

- CS-0143006

-

- インチ: InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19)

- InChIKey: ZJEIMBOWRAUNAN-UHFFFAOYSA-N

- ほほえんだ: Cc1cc(O)cc(Oc2cc(C)c(C(O)=O)c(O)c2)c1

計算された属性

- せいみつぶんしりょう: 274.08412354g/mol

- どういたいしつりょう: 274.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 87Ų

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-D1850-1 mg |

Deoxygerfelin |

36149-01-6 | >95%byHPLC | 1mg |

$166.00 | 2023-08-18 | |

| A2B Chem LLC | AD40950-1mg |

Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |

36149-01-6 | ≥95% | 1mg |

$193.00 | 2024-04-20 | |

| 1PlusChem | 1P007BP2-1mg |

Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |

36149-01-6 | ≥95% | 1mg |

$274.00 | 2024-05-04 | |

| 1PlusChem | 1P007BP2-5mg |

Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |

36149-01-6 | ≥95% | 5mg |

$949.00 | 2024-05-04 | |

| BioAustralis | BIA-D1850-5 mg |

Deoxygerfelin |

36149-01-6 | >95%byHPLC | 5mg |

$581.00 | 2023-08-18 | |

| A2B Chem LLC | AD40950-5mg |

Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |

36149-01-6 | ≥95% | 5mg |

$717.00 | 2024-04-20 | |

| BioAustralis | BIA-D1850-1mg |

Deoxygerfelin |

36149-01-6 | >95% by HPLC | 1mg |

$215.00 | 2024-07-19 | |

| BioAustralis | BIA-D1850-5mg |

Deoxygerfelin |

36149-01-6 | >95% by HPLC | 5mg |

$755.00 | 2024-07-19 |

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

36149-01-6 (2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量